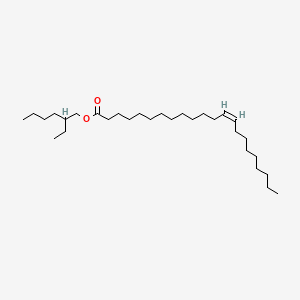

2-Ethylhexyl (Z)-docos-13-enoate

説明

Contextualization of Long-Chain Fatty Acid Esters in Contemporary Chemical Research

Long-chain fatty acid esters, a diverse class of molecules, are at the forefront of various research and development sectors. These esters, formed from the reaction of a fatty acid with an alcohol, have a wide array of applications. taylorandfrancis.com In materials science, they are investigated as environmentally friendly biolubricants and plasticizers, offering biodegradable alternatives to traditional petroleum-based products. oup.comresearchgate.net The properties of these esters, such as viscosity and melting point, are dictated by the chain length and degree of unsaturation of their fatty acid and alcohol components. oup.com

Contemporary research is also heavily invested in the sustainable production of these valuable compounds. nih.gov Fields like synthetic biology and metabolic engineering are exploring the use of microorganisms to produce specific fatty acid esters, aiming to create efficient and renewable manufacturing pathways. nih.govfrontiersin.org The enzymatic synthesis of esters, often utilizing lipases, is another significant research avenue, promising greener chemical processes with high specificity and reduced environmental impact compared to conventional chemical synthesis. researchgate.netsemanticscholar.org Furthermore, long-chain fatty acid esters are studied for their roles in various products, including cosmetics, where they function as emollients and conditioning agents. taylorandfrancis.comresearchgate.net

Academic Significance of 2-Ethylhexyl (Z)-docos-13-enoate within the Wax Ester Class

This compound is classified as a wax ester, which is an ester composed of a long-chain fatty acid and a long-chain fatty alcohol. wikipedia.org Specifically, it is the ester of (Z)-docos-13-enoic acid (more commonly known as erucic acid) and 2-ethylhexanol. industrialchemicals.gov.auindustrialchemicals.gov.aunih.gov

The academic interest in this compound is primarily linked to its use in industrial and consumer products. It is often evaluated as part of a group of 2-ethylhexyl esters used in cosmetics as emollient and skin conditioning agents, and in industrial applications such as lubricants and metalworking fluids. industrialchemicals.gov.auindustrialchemicals.gov.au Its physical properties, derived from its long carbon chain and the branched nature of its alcohol moiety, make it suitable for these applications.

Much of the formal research on this compound is found within regulatory assessments where the focus is on its hydrolysis back to its constituent components, 2-ethylhexanol (2-EH) and erucic acid. industrialchemicals.gov.auindustrialchemicals.gov.au These assessments group it with other 2-ethylhexyl esters due to the expectation of similar physicochemical properties and metabolic pathways. industrialchemicals.gov.au Therefore, its individual academic significance is often merged with that of its chemical class, with research focusing on the properties of the group rather than this specific molecule in isolation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 94094-62-9 |

| Molecular Formula | C₃₀H₅₈O₂ |

| Molecular Weight | 450.79 g/mol |

| Synonyms | 13-Docosenoic acid, 2-ethylhexyl ester, (Z)-; 2-octyl (Z)-13-docosenoate |

Data sourced from multiple chemical databases. industrialchemicals.gov.auchemspider.com

Table 2: Constituent Components of this compound

| Component | Chemical Name | Molecular Formula | Type |

|---|---|---|---|

| Acid | (Z)-docos-13-enoic acid (Erucic Acid) | C₂₂H₄₂O₂ | Long-chain monounsaturated omega-9 fatty acid |

| Alcohol | 2-Ethylhexanol | C₈H₁₈O | Branched fatty alcohol |

Data sourced from regulatory assessments and chemical databases. industrialchemicals.gov.auindustrialchemicals.gov.aunih.gov

Current Research Frontiers and Unaddressed Questions Pertaining to this compound

While this compound is utilized in various formulations, dedicated research on the molecule itself remains limited. This presents several frontiers for future investigation.

A primary unaddressed area is the biocatalytic synthesis of this specific ester. Research has successfully demonstrated the enzymatic synthesis of other branched-chain esters, such as 2-ethylhexyl 2-methylhexanoate, using immobilized lipases. semanticscholar.org Applying similar biocatalytic strategies to produce this compound could lead to more sustainable and efficient manufacturing processes, avoiding the high temperatures and inorganic catalysts of traditional methods. researchgate.net

Further research is needed to fully characterize its unique physical and chemical properties in comparison to other wax esters. While it is grouped with other 2-ethylhexyl esters, its long, unsaturated fatty acid chain may confer specific lubrication, emollient, or stability properties that have not yet been fully explored or exploited. For instance, studies on other long-chain esters have focused on improving performance at extreme temperatures and enhancing oxidative stability, which could be a relevant research path for this compound. researchgate.net

Finally, a deeper investigation into its specific interactions within biological systems, beyond simple hydrolysis, is lacking. While its constituent parts are studied, the intact ester's behavior and potential bioactivity are largely unknown territories for academic research.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Ethylhexanol |

| This compound |

| 2-Ethylhexyl 2-methylhexanoate |

| 2-Ethylhexyl hydroxystearate |

| 2-Ethylhexyl laurate |

| 2-Ethylhexyl oleate |

| 2-Ethylhexyl palmitate |

| (Z)-docos-13-enoic acid (Erucic acid) |

| Myricyl palmitate |

特性

CAS番号 |

94094-62-9 |

|---|---|

分子式 |

C30H58O2 |

分子量 |

450.8 g/mol |

IUPAC名 |

2-ethylhexyl (Z)-docos-13-enoate |

InChI |

InChI=1S/C30H58O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-30(31)32-28-29(6-3)26-8-5-2/h14-15,29H,4-13,16-28H2,1-3H3/b15-14- |

InChIキー |

PECIZVZMWBESKB-PFONDFGASA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(CC)CCCC |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(CC)CCCC |

正規SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(CC)CCCC |

他のCAS番号 |

94094-62-9 |

製品の起源 |

United States |

Synthetic Methodologies for 2 Ethylhexyl Z Docos 13 Enoate

Chemical Esterification Approaches

The synthesis of 2-Ethylhexyl (Z)-docos-13-enoate, also known as 2-ethylhexyl erucate (B1234575), is primarily achieved through the esterification of erucic acid ((Z)-docos-13-enoic acid) with 2-ethylhexanol. This process can be categorized into several chemical approaches, each with distinct advantages and catalyst systems.

Acid-Catalyzed Reaction Systems

Acid-catalyzed esterification, a cornerstone of organic synthesis, is a common method for producing 2-ethylhexyl erucate. This approach, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.commasterorganicchemistry.com The reaction is reversible, and to drive it towards the formation of the ester, the concentration of the alcohol is typically increased. youtube.com

Homogeneous acid catalysts like sulfuric acid are frequently employed in the industrial production of similar esters, such as 2-ethylhexyl acrylate. researchgate.netgoogle.comresearchgate.net In this process, the acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. youtube.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to form the ester. masterorganicchemistry.com

While effective, the use of homogeneous catalysts like sulfuric acid can present challenges, including corrosion issues and difficulties in product separation and catalyst disposal. researchgate.netresearchgate.net

Transesterification Processes for Ester Synthesis

Transesterification offers an alternative route to this compound, starting from an existing ester of erucic acid, such as methyl erucate. researchgate.netcas.org This process involves the exchange of the alkyl group of the ester with the alkyl group of an alcohol. In this case, methyl erucate would be reacted with 2-ethylhexanol in the presence of a catalyst.

Alkaline catalysts, such as potassium hydroxide (B78521) (KOH) and sodium methoxide, are commonly used for transesterification reactions. researchgate.netresearchgate.netmdpi.com These catalysts are effective in promoting the reaction under relatively mild conditions. For instance, in the production of biodiesel from high-erucic acid rapeseed oil, a base-catalyzed transesterification with methanol (B129727) and KOH has been shown to be efficient, achieving high conversion rates in a short time. researchgate.net The process is influenced by factors such as catalyst concentration, reaction temperature, and the molar ratio of alcohol to oil. researchgate.netresearchgate.net

A two-step process involving acid esterification followed by alkaline transesterification has also been proposed for producing methyl esters from oils with high free fatty acid content. nih.gov This approach first reduces the free fatty acid content through acid catalysis before proceeding with the base-catalyzed transesterification.

Advanced Catalytic Systems for Esterification (e.g., Solid Acid Catalysts, Bimetallic Oxide Clusters)

To overcome the drawbacks associated with homogeneous catalysts, significant research has focused on the development of heterogeneous catalysts, such as solid acid catalysts. researchgate.netrsc.org These catalysts offer advantages like easier separation from the reaction mixture, reduced corrosion, and potential for reuse. researchgate.netgoogle.com

Examples of solid acid catalysts include ion-exchange resins like Amberlyst-15, which have been successfully used in the esterification of acrylic acid with 2-ethylhexanol. researchgate.netresearchgate.netresearchgate.net Other solid superacids, such as sulfated zirconia (SO₄²⁻/ZrO₂) and those based on titania (TiO₂) and tungsten oxide (WO₃), have also shown high catalytic activity in esterification reactions. google.comresearchgate.net These catalysts provide a high number of acid sites and can be tailored for specific reactions. For instance, sulfated zirconia catalysts prepared with chlorosulfuric acid have demonstrated superior performance in the esterification of fatty acids due to higher sulfur content and stronger acid sites. researchgate.net

The use of heterogeneous catalysts is considered a key aspect of green chemistry, aiming for more sustainable industrial processes with minimal waste and the avoidance of toxic reagents. rsc.org

Biocatalytic Synthesis Routes

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis for the production of esters.

Enzymatic Esterification with Lipases

Enzymes, particularly lipases, are widely used as biocatalysts for esterification reactions due to their high efficiency, selectivity, and ability to function under mild conditions. researchgate.netmdpi.com The enzymatic synthesis of 2-ethylhexyl esters, including those derived from long-chain fatty acids, has been successfully demonstrated using various lipases. researchgate.netnih.gov

Immobilized lipases, such as Novozym® 435 from Candida antarctica, are particularly favored as they can be easily recovered and reused, making the process more cost-effective. nih.govsemanticscholar.orgmdpi.com These enzymes have been shown to catalyze the esterification of various carboxylic acids with 2-ethylhexanol in solvent-free systems, which is an environmentally friendly approach. nih.govsemanticscholar.orgmdpi.comresearchgate.net

The efficiency of lipase-catalyzed esterification is influenced by several factors, including temperature, the molar ratio of the reactants, and the enzyme concentration. researchgate.netnih.govsemanticscholar.org For instance, in the synthesis of 2-ethylhexyl 2-methylhexanoate, operating at 70°C with a slight excess of the alcohol resulted in high conversion rates. nih.govsemanticscholar.org While higher temperatures can increase the reaction rate, they may also lead to enzyme deactivation. researchgate.net

The substrate specificity of lipases is a key consideration. Some lipases exhibit a high degree of selectivity for certain fatty acids and alcohols. nih.gov For example, lipases have been used for the asymmetric synthesis of chiral esters, highlighting their stereoselectivity. umw.edu The kinetic modeling of these reactions, often following a Ping-Pong Bi-Bi mechanism, helps in understanding the reaction pathway and optimizing the process. researchgate.netnih.gov

Optimization of Biocatalytic Reaction Media (e.g., Non-Conventional Solvents, Deep Eutectic Solvents)

The efficiency of biocatalytic synthesis of esters like this compound is significantly influenced by the reaction medium. While many biocatalytic esterifications are now performed in solvent-free systems to reduce environmental impact and simplify downstream processing, the use of non-conventional solvents is a key area of research for optimizing reaction conditions. uniroma1.it

General rules for optimizing biocatalysis in organic solvents are based on the solvent's polarity, quantified by the logarithm of the partition coefficient (log P). nih.gov Biocatalytic activity is generally low in polar solvents (log P < 2), moderate in solvents with a log P between 2 and 4, and high in apolar solvents (log P > 4). nih.gov This is because polar solvents can distort the essential water layer that stabilizes the biocatalyst. nih.gov For instance, in the synthesis of 2-ethylhexyl palmitate, petroleum ether (a non-polar solvent) was used, resulting in a high degree of esterification. researchgate.net

Deep Eutectic Solvents (DESs) are emerging as promising green and sustainable alternatives to conventional organic solvents and even ionic liquids. nih.govyoutube.com DESs are mixtures of hydrogen-bond donors (HBDs) and hydrogen-bond acceptors (HBAs), which form a eutectic with a lower melting point than the individual components. nih.gov They are advantageous due to their ease of preparation, high adjustability, low toxicity, low cost, good stability, and biodegradability. nih.gov In biocatalysis, DESs can serve not only as reaction media but also as effective surface modifiers for nanoparticles used in biocatalyst immobilization. youtube.com For example, DESs have been successfully used to extract phytochemicals that can act as natural reductants in nanoparticle synthesis. youtube.com The unique properties of DESs can be tailored by selecting different HBDs and HBAs, such as carboxylic acids, amino acids, and polyols, to optimize the solubility and stability of reactants and biocatalysts. nih.gov

The choice of solvent or the decision to use a solvent-free system is critical in optimizing the synthesis of this compound. The ideal medium should enhance enzyme activity and stability while facilitating easy separation of the product.

Applications of Immobilized Enzyme Systems in Ester Synthesis

Immobilized lipases, such as Candida antarctica lipase (B570770) B (often known by the commercial name Novozym 435), have demonstrated high efficiency in catalyzing esterification reactions. researchgate.netresearchgate.net For instance, in the synthesis of 2-ethylhexyl ferulate, immobilized Candida antarctica lipase achieved a molar conversion of 98% under optimized conditions. researchgate.net Similarly, for the production of 2-ethylhexyl oleate, Candida antarctica lipase immobilized on magnetic particles has been effectively used in a magnetically stabilized fluidized bed reactor. nih.gov

The benefits of using immobilized enzymes include:

Enhanced Stability: Immobilization often protects the enzyme from harsh reaction conditions, leading to a longer operational lifespan. uniroma1.it

Continuous Processing: Immobilized enzyme systems are well-suited for continuous reactor configurations, such as packed bed reactors or fluidized bed reactors, which can improve productivity. nih.gov

Green Chemistry Principles in Ester Production

The production of esters like this compound is increasingly guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. sigmaaldrich.comnih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.com The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, generating no waste. researchgate.net

Esterification reactions, particularly those catalyzed by enzymes, can exhibit high atom economy. The basic reaction involves an acid and an alcohol combining to form an ester and water.

Esterification Reaction: R-COOH + R'-OH ⇌ R-COOR' + H₂O

While the generation of water as a byproduct prevents a perfect 100% atom economy, the process is still considered highly atom-economical as it avoids the use of stoichiometric reagents that would end up as waste. nih.gov The focus on catalysis, a key principle of green chemistry, is central to achieving high atom economy in ester synthesis. sigmaaldrich.comnih.gov By using a small amount of a highly selective catalyst, such as an immobilized lipase, the need for excess reagents and subsequent waste-generating purification steps is reduced.

The table below illustrates the concept of atom economy.

| Metric | Description | Relevance to Ester Synthesis |

| Atom Economy | A measure of the efficiency of a reaction in incorporating reactant atoms into the final product. primescholars.comjocpr.com | High atom economy is achievable in esterification, with water being the only primary byproduct. |

| E-Factor | The mass ratio of waste to desired product. researchgate.net | Biocatalytic ester synthesis generally has a low E-factor due to the use of catalysts and often solvent-free conditions. |

| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the final product. | A lower PMI indicates a more sustainable and efficient process, a key goal in green ester production. |

This table provides an overview of key green chemistry metrics relevant to the synthesis of this compound.

A fundamental principle of green chemistry is the use of renewable rather than depleting feedstocks. sigmaaldrich.comnih.gov For the synthesis of this compound, this principle is highly relevant.

The fatty acid precursor, (Z)-docos-13-enoic acid, also known as erucic acid, can be sourced from various plant oils. nih.gov High-erucic acid rapeseed oil is a primary renewable source. The alcohol component, 2-ethylhexanol, can also be produced from renewable resources through biotechnological routes, although it is traditionally derived from petrochemicals. The shift towards bio-based 2-ethylhexanol further enhances the green credentials of the resulting ester.

The use of renewable feedstocks not only reduces reliance on fossil fuels but also contributes to a more circular economy.

Designing for energy efficiency is a crucial aspect of green chemistry, aiming to minimize the environmental and economic impacts of chemical processes. sigmaaldrich.comnih.gov Biocatalytic methods for ester synthesis excel in this regard.

Enzymatic reactions, such as those catalyzed by lipases, typically occur under mild conditions:

Lower Temperatures: Lipase-catalyzed esterifications are often carried out at temperatures between 30°C and 80°C, significantly lower than the high temperatures (>150°C) required for conventional chemical synthesis. nih.govmdpi.com This reduces energy consumption and minimizes side reactions and degradation of reactants. mdpi.com

Atmospheric Pressure: These reactions are generally conducted at atmospheric pressure, avoiding the need for high-pressure reactors and the associated energy costs and safety concerns. mdpi.com

The research data on reaction conditions for similar esters is summarized in the table below.

| Ester | Biocatalyst | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |

| 2-Ethylhexyl Palmitate | Immobilized Candida sp. 99-125 | 55 | - | 97% | researchgate.net |

| 2-Ethylhexyl Salicylate | Novozym® 435 | 66.5 | 23.1 h | 88.2% | mdpi.com |

| 2-Ethylhexyl Ferulate | Novozym® 435 | 71 | 23 h | 98% | researchgate.net |

| 2-Ethylhexyl 2-Methylhexanoate | Lipozyme® 435 | 80 | 6 h | 92.5% purity | researchgate.net |

| Oleic Acid Esters | Candida antarctica Lipase | 32 | < 24 h | >90% | researchgate.net |

This interactive table presents a summary of optimized reaction conditions for the biocatalytic synthesis of various 2-ethylhexyl esters, providing insights into the mild conditions employed.

Chemical Reactivity and Transformation Mechanisms of 2 Ethylhexyl Z Docos 13 Enoate

Hydrolytic Degradation Pathways

The ester bond in 2-Ethylhexyl (Z)-docos-13-enoate is susceptible to cleavage through hydrolysis, a chemical reaction involving water. This process can be initiated through both non-enzymatic and enzymatic means, leading to the formation of erucic acid and 2-ethylhexanol.

Abiotic Hydrolysis Mechanisms

Abiotic hydrolysis of esters, such as this compound, is a reaction with water that can be catalyzed by either an acid or a base. libretexts.org

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. youtube.com The reaction is reversible, and to achieve complete hydrolysis, an excess of water is typically required. libretexts.org

In base-catalyzed hydrolysis, also known as saponification, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. youtube.com This reaction is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. youtube.com

The general mechanisms for acid- and base-catalyzed ester hydrolysis are as follows:

Acid-Catalyzed Hydrolysis:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer to one of the hydroxyl groups.

Elimination of the alcohol (2-ethylhexanol).

Deprotonation to form the carboxylic acid (erucic acid).

Base-Promoted Hydrolysis (Saponification):

Nucleophilic attack by a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the alkoxide ion (2-ethylhexoxide).

Proton transfer from the newly formed carboxylic acid to the alkoxide ion, yielding the alcohol (2-ethylhexanol) and a carboxylate salt. youtube.com

The rate of abiotic hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts.

Enzymatic Hydrolysis by Esterase and Lipase (B570770) Activities

Enzymes, particularly esterases and lipases, play a significant role in the hydrolysis of esters like this compound. These enzymes offer high specificity and efficiency under mild conditions. whiterose.ac.uk

Lipases are a class of esterases that catalyze the hydrolysis of ester bonds in lipids. whiterose.ac.uk The enzymatic hydrolysis of oils containing erucic acid has been a subject of study for the production of erucic acid. google.com Lipases from different microbial sources, such as Candida rugosa and Geotrichum candidum, have been shown to catalyze the hydrolysis of erucic acid-containing triglycerides. google.com It has been observed that some lipases hydrolyze esters of erucic acid more slowly than those of shorter-chain fatty acids like C16 or C18 fatty acids. google.com

The activity of these enzymes can be influenced by various factors, including temperature, pH, and the specific lipase used. For instance, lipase from C. rugosa is more effective at lower temperatures (10-20°C), while lipase from G. candidum works well at a broader temperature range (10-35°C). google.com

The enzymatic hydrolysis process involves the binding of the ester substrate to the active site of the enzyme, followed by a series of catalytic steps that lead to the cleavage of the ester bond and the release of the alcohol and carboxylic acid products. nih.gov The use of lipases for the hydrolysis of high-erucic acid rapeseed oil has been explored for industrial applications. whiterose.ac.uk

The table below summarizes the activity of different lipases on high-erucic acid oils.

| Lipase Source | Optimal Temperature (°C) | Specificity | Reference |

| Candida rugosa | 10-20 | Preferentially hydrolyzes shorter-chain fatty acids | google.com |

| Geotrichum candidum | 10-35 | Slower hydrolysis of erucic acid esters | google.com |

| Porcine Pancreas | Not specified | Preferentially releases erucic acid | asabe.org |

| Thermomyces lanuginosus | Not specified | Identified as ideal for HEAR oil hydrolysis | whiterose.ac.uk |

Oxidative Degradation Mechanisms

The unsaturated nature of the erucic acid moiety in this compound, specifically the cis-double bond at the 13th position, makes it susceptible to oxidative degradation. wikipedia.org This can occur through various mechanisms, including autoxidation, photooxidation, and catalyzed oxidation.

Autoxidation Processes in Unsaturated Esters

Autoxidation is a free-radical chain reaction that occurs in the presence of molecular oxygen. researchgate.net This process is a common degradation pathway for unsaturated lipids. The mechanism involves three main stages: initiation, propagation, and termination.

Initiation: The process begins with the formation of a free radical. This can be initiated by factors such as heat, light, or the presence of metal ions. An allylic hydrogen atom (a hydrogen on a carbon adjacent to the double bond) is abstracted, forming a lipid radical.

Propagation: The lipid radical reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another unsaturated ester molecule, propagating the chain reaction and forming a hydroperoxide. researchgate.net The relative reactivity of unsaturated esters in autoxidation is related to the energy required to break the C-H bonds, with bis-allylic hydrogens being more susceptible to abstraction than allylic hydrogens. mdpi.com

Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.

The hydroperoxides formed during autoxidation are unstable and can decompose to form a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids, which can contribute to changes in the chemical and physical properties of the substance. nih.gov

Photooxidation and Enzyme-Catalyzed Oxidation Processes

Photooxidation involves the reaction of the unsaturated ester with singlet oxygen. nih.gov Singlet oxygen is a highly reactive form of oxygen that can be generated by photosensitization, where a photosensitizer molecule absorbs light and transfers energy to molecular oxygen. google.comjst.go.jp Singlet oxygen can react with the double bond in the erucic acid moiety through an "ene" reaction to form allylic hydroperoxides. google.com These hydroperoxides can then undergo further reactions, leading to various degradation products. nih.gov

Enzyme-catalyzed oxidation can also contribute to the degradation of this compound. Erucic acid can be metabolized in the body through peroxisomal β-oxidation. nih.govnih.gov This process breaks down the long-chain fatty acid into shorter-chain fatty acids. wikipedia.orgfoodstandards.gov.au While mitochondrial β-oxidation is the primary pathway for most fatty acids, very long-chain fatty acids like erucic acid are preferentially metabolized by peroxisomes. nih.govfoodstandards.gov.au The enzymes involved in this pathway can lead to the oxidative cleavage of the erucic acid chain.

Catalytic Oxidation Pathways (e.g., Transition Metal Catalysis)

The oxidation of unsaturated esters can be catalyzed by transition metals. mdpi.com These metals can facilitate the decomposition of hydroperoxides and the formation of free radicals, thereby accelerating the autoxidation process.

Furthermore, transition metal complexes can be used to achieve specific oxidative transformations of the double bond in unsaturated esters. acs.org These reactions are synthetically useful for producing various functionalized molecules. Some key catalytic oxidation pathways include:

Epoxidation: The double bond can be converted into an epoxide (oxirane ring) using various catalysts, such as those based on molybdenum or tungsten, in the presence of an oxidant like hydrogen peroxide. researchgate.netresearchgate.netnih.gov Epoxidized vegetable oils are of industrial importance. researchgate.net

Oxidative Cleavage: The double bond can be cleaved to produce shorter-chain carboxylic acids or aldehydes. mdpi.comresearchgate.net

Hydroxylation: Diols can be formed by the partial oxidation of the double bond. mdpi.com

The choice of catalyst and reaction conditions determines the major products of the catalytic oxidation. mdpi.comacs.org For example, niobium(V) oxide has been investigated as a catalyst for the oxidation of unsaturated fatty acid esters. mdpi.com

The table below provides an overview of different catalytic oxidation reactions of unsaturated esters.

| Reaction | Catalyst Type | Products | Reference |

| Epoxidation | Molybdenum, Tungsten complexes | Epoxides | researchgate.netresearchgate.net |

| Oxidative Cleavage | Transition metals | Carboxylic acids, Aldehydes | mdpi.comresearchgate.net |

| Hydroxylation | Transition metals | Diols | mdpi.com |

| Allylic Oxidation | Singlet oxygen with molybdate (B1676688) ions | Allylic hydroperoxides | google.com |

Characterization of Oxidative Products

The oxidation of this compound, a long-chain unsaturated ester, can proceed through various pathways, primarily targeting the carbon-carbon double bond in the docosenoic acid moiety. The resulting products depend on the oxidizing agent and reaction conditions.

One of the most well-defined oxidative transformations is ozonolysis. The reaction of the double bond at the C13 position with ozone leads to the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane). Subsequent workup of the ozonide determines the final products. Reductive workup would yield aldehydes, while oxidative workup yields carboxylic acids.

Specifically, the oxidative cleavage of the C13-C14 double bond in the erucic acid backbone of this compound is expected to yield two primary fragments. This is analogous to the ozonolysis of erucic acid and its methyl ester, which are known to produce pelargonic acid and brassylic acid. nih.gov Therefore, the oxidative cleavage of this compound would result in:

Pelargonic acid (Nonanoic acid): A nine-carbon saturated carboxylic acid.

A C13-dicarboxylic acid mono-2-ethylhexyl ester: The other fragment would be a thirteen-carbon dicarboxylic acid where one carboxylic group is esterified with 2-ethylhexanol.

A general representation of the oxidative cleavage products is provided in the table below.

| Oxidative Cleavage Reactant | Expected Products |

| This compound | Pelargonic acid |

| 1,13-Tridecanedioic acid mono-2-ethylhexyl ester |

Other oxidative processes, such as autoxidation (reaction with atmospheric oxygen), typically proceed via a free-radical chain mechanism. These reactions are initiated at the allylic positions (the carbon atoms adjacent to the double bond). The primary products of autoxidation are hydroperoxides. These hydroperoxides are relatively unstable and can decompose to form a complex mixture of secondary oxidation products, including:

Aldehydes

Ketones

Alcohols

Shorter-chain carboxylic acids

Epoxides

Polymeric materials

The formation of these various products is influenced by factors such as temperature, light exposure, and the presence of metal catalysts.

Transformations under Environmental Conditions

Under environmental conditions, this compound is subject to both biotic and abiotic degradation processes. The primary transformation pathway is expected to be hydrolysis of the ester bond, followed by the degradation of the resulting alcohol and fatty acid.

Biotic Degradation:

The principal mechanism for the environmental degradation of this compound is enzymatic hydrolysis. Microorganisms in soil and aquatic environments produce esterase enzymes that catalyze the cleavage of the ester linkage. This process yields 2-ethylhexanol and (Z)-docos-13-enoic acid (erucic acid).

2-Ethylhexanol: This branched primary alcohol can be further biodegraded by microorganisms.

(Z)-Docos-13-enoic acid (Erucic acid): As a long-chain fatty acid, erucic acid can be metabolized by microorganisms through β-oxidation, a process that sequentially shortens the fatty acid chain. uzh.ch

Studies on the biodegradation of other 2-ethylhexyl esters, such as 2-ethylhexyl stearate (B1226849) and various phthalate (B1215562) esters, have shown that hydrolysis is the key initial step in their environmental degradation. nih.gov The rate of biodegradation can be influenced by various environmental factors, including temperature, pH, and the availability of nutrients for the microbial populations. For instance, the biodegradation of mono-alkyl phthalate esters in natural sediments has been observed with half-lives ranging from 16 to 39 hours at 22°C. industrialchemicals.gov.au

Abiotic Degradation:

Abiotic degradation of this compound can occur through hydrolysis and photolysis, although these processes are generally slower than biodegradation for similar long-chain esters.

Hydrolysis: The ester bond can be cleaved by water, a process that can be catalyzed by acidic or alkaline conditions. However, at neutral environmental pH, the rate of abiotic hydrolysis for long-chain esters is typically slow. yashenchina.com

The environmental fate of this compound is summarized in the table below, highlighting the key transformation processes and the resulting products.

| Environmental Process | Transformation | Primary Products |

| Biotic Degradation | Enzymatic Hydrolysis | 2-Ethylhexanol and (Z)-Docos-13-enoic acid |

| Further degradation of products | Carbon dioxide, water, and biomass | |

| Abiotic Degradation | Hydrolysis | 2-Ethylhexanol and (Z)-Docos-13-enoic acid |

| Photolysis | Various degradation products |

Environmental Fate and Biogeochemical Cycling of 2 Ethylhexyl Z Docos 13 Enoate

Biodegradation Pathways in Environmental Compartments

The biodegradation of 2-Ethylhexyl (Z)-docos-13-enoate is primarily accomplished through the metabolic activities of microorganisms. The initial step in this process is the enzymatic hydrolysis of the ester bond, which separates the molecule into 2-ethylhexanol and (Z)-docos-13-enoic acid. This reaction is catalyzed by esterases or lipases, enzymes that are widespread in various microbial species. Following this initial cleavage, the resulting alcohol and fatty acid are further metabolized through distinct pathways.

For instance, research on the biodegradation of a related compound, 2-ethylhexyl nitrate (B79036) (2-EHN), by Mycobacterium austroafricanum IFP 2173 demonstrated the breakdown of the 2-ethylhexyl moiety. nih.govifremer.frresearchgate.net The bacterium was able to utilize the 2-ethylhexyl group, leading to a higher degree of degradation. nih.govifremer.fr This suggests that the 2-ethylhexyl portion of this compound is also susceptible to microbial degradation.

Similarly, studies on di-(2-ethylhexyl) phthalate (B1215562) (DEHP) have shown that various microorganisms can degrade this compound, often initiating the process by hydrolyzing it to 2-ethylhexanol and phthalic acid. mdpi.comnih.gov This initial step is analogous to the expected primary degradation of this compound.

Microorganisms play a crucial role in the breakdown of long-chain fatty acid esters. These esters are typically first hydrolyzed by microbial lipases or esterases into their constituent alcohol and fatty acid. icdst.org Once liberated, the long-chain fatty acid, in this case, (Z)-docos-13-enoic acid, can be transported into the microbial cell for further catabolism. nih.govnih.gov

The metabolism of fatty acids is a central and conserved pathway in both prokaryotic and eukaryotic microbes, allowing them to utilize these molecules as a source of carbon and energy. nih.gov The long aliphatic chain of the fatty acid is systematically broken down to produce acetyl-CoA, which can then enter central metabolic pathways like the citric acid cycle. wikipedia.orgnih.govmicrobenotes.com The efficiency and rate of this metabolism can be influenced by the specific microbial species present and the prevailing environmental conditions.

The primary mechanism for the microbial degradation of fatty acids is the β-oxidation pathway. nih.govmicrobenotes.comresearchgate.net This cyclical process occurs within the cell and involves a series of four enzymatic reactions that shorten the fatty acyl-CoA molecule by two carbons in each cycle, releasing a molecule of acetyl-CoA. nih.govwikipedia.org

The key steps in the β-oxidation of a saturated fatty acid are:

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons, producing FADH₂. wikipedia.orglibretexts.orgnih.gov

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond. wikipedia.orglibretexts.org

Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, generating NADH. wikipedia.orglibretexts.org

Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. wikipedia.orglibretexts.org

This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules. nih.gov These acetyl-CoA units can then be used for energy production through the citric acid cycle and the electron transport chain. wikipedia.orgmicrobenotes.com

In the absence of oxygen, the biodegradation of this compound can still proceed, albeit through different microbial consortia and metabolic pathways. omicsonline.org Anaerobic degradation is a multi-step process involving several groups of microorganisms working in concert. nih.gov

The process typically involves:

Hydrolysis and Acidogenesis: Complex organic molecules are broken down by fermentative bacteria into simpler compounds like alcohols and short-chain fatty acids. nih.gov

Acetogenesis: Acetogenic bacteria convert these intermediates into acetate, hydrogen, and carbon dioxide.

Methanogenesis: Methanogenic archaea utilize the products of acetogenesis to produce methane. nih.gov

The breakdown of long-chain fatty acids under anaerobic conditions is often a rate-limiting step and requires syntrophic cooperation between different microbial species to maintain thermodynamically favorable conditions. nih.gov The presence of alternative electron acceptors, such as nitrate, can also support anaerobic fatty acid degradation. nih.gov

Aerobic biodegradation, which occurs in the presence of oxygen, is generally a more rapid and complete process for the breakdown of organic compounds compared to anaerobic degradation. omicsonline.org In aerobic environments, microorganisms utilize oxygen as the terminal electron acceptor, allowing for a more efficient energy yield from the substrate. nih.gov

The aerobic degradation of the (Z)-docos-13-enoic acid component of this compound would proceed through the β-oxidation pathway, as described previously. The resulting acetyl-CoA is then completely oxidized to carbon dioxide and water via the citric acid cycle and the electron transport chain. omicsonline.org The presence of oxygen is crucial for the regeneration of NAD⁺ and FAD from the NADH and FADH₂ produced during β-oxidation. nih.gov

| Feature | Aerobic Biodegradation | Anaerobic Biodegradation |

|---|---|---|

| Oxygen Requirement | Requires oxygen | Occurs in the absence of oxygen |

| Primary Electron Acceptor | Oxygen | Nitrate, sulfate, carbon dioxide |

| Degradation Rate | Generally faster | Generally slower |

| End Products | Carbon dioxide, water, biomass | Methane, carbon dioxide, hydrogen sulfide, biomass |

| Microbial Community | Aerobic bacteria and fungi | Complex consortia of fermentative, acetogenic, and methanogenic microorganisms |

The molecular structure of fatty acids and their esters significantly influences their biodegradability. Key structural features affecting degradation kinetics include the length of the carbon chain and the degree of unsaturation.

Chain Length: Generally, the rate of biodegradation can be inversely related to the chain length of the fatty acid. researchgate.net Very long-chain fatty acids may exhibit slower degradation rates due to factors such as lower water solubility and potential transport limitations across the microbial cell membrane. youtube.com However, once inside the cell, they are typically degraded via the same β-oxidation pathway.

| Structural Feature | Influence on Biodegradation Kinetics | Reasoning |

|---|---|---|

| Increasing Chain Length | May decrease degradation rate | Lower aqueous solubility, potential for steric hindrance, and transport limitations across cell membranes. researchgate.net |

| Degree of Unsaturation | Can have a variable effect; may slightly decrease or increase degradation rate depending on the specific compound and microbial community. | Requires additional isomerase and reductase enzymes to handle the double bonds, but can also increase the fluidity and bioavailability of the molecule. researchgate.netresearchgate.netnih.gov |

The degradation of unsaturated fatty acids like (Z)-docos-13-enoic acid requires specialized enzymes in addition to the core β-oxidation pathway enzymes. libretexts.org The double bond at the 13th carbon is in a cis configuration, which is not a substrate for the enoyl-CoA hydratase that acts on trans double bonds. libretexts.orgyoutube.com

Therefore, auxiliary enzymes are necessary to modify the structure of the double bond. These include:

Enoyl-CoA Isomerase: This enzyme catalyzes the isomerization of a cis or trans double bond to the trans-2 position, which is a substrate for the next step in β-oxidation. libretexts.orgnih.gov

Dienoyl-CoA Reductase: In cases of polyunsaturated fatty acids, this enzyme, requiring NADPH, reduces a conjugated double bond system to a single double bond that can then be acted upon by the isomerase. libretexts.orgnih.gov

The degradation of (Z)-docos-13-enoic acid would proceed through several cycles of β-oxidation until the double bond is near the carboxyl end of the fatty acyl-CoA intermediate. At this point, the enoyl-CoA isomerase would be required to reposition the double bond, allowing β-oxidation to continue. The presence and activity of these auxiliary enzymes are critical for the complete mineralization of unsaturated fatty acids. nih.gov

Environmental Distribution and Compartmentalization

The distribution of a chemical in the environment is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Log Kow). For this compound, these properties suggest a strong affinity for solid and organic phases over aqueous ones.

Due to its large molecular size and non-polar nature, this compound is predicted to have a high affinity for organic carbon in soil and sediment. This strong binding, or adsorption, means the compound is likely to be immobile in soil and will accumulate in the sediment of aquatic systems. This behavior is typical for large synthetic esters, which are generally not found dissolved in water but are instead bound to particulate matter. For instance, another large ester, di-2-ethylhexyl azelate, is expected to be immobile in soil based on its estimated soil adsorption coefficient (Koc) nih.gov. Given the structural similarities, this compound would follow a similar pattern, leading to its compartmentalization in soil and sediment layers.

The distribution of this compound in aqueous environments is heavily influenced by its predicted very low water solubility. When released into water, the majority of the substance is expected to adsorb to suspended solids and sediment rather than remaining dissolved in the water column nih.gov. This partitioning behavior significantly reduces its concentration in the water phase, thereby limiting the exposure of pelagic (water-column dwelling) organisms. This is a key characteristic of environmentally acceptable lubricants (EALs), which are often ester-based and designed to have minimal impact on aquatic ecosystems. klueber.comaropha.com

Interactive Data Table: Estimated Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Estimated) | Methyl (Z)-docos-13-enoate nist.govnih.gov | Di-2-ethylhexyl azelate nih.gov |

| Molecular Formula | C₃₀H₅₈O₂ | C₂₃H₄₄O₂ | C₂₅H₄₈O₄ |

| Molecular Weight | 450.78 g/mol | 352.6 g/mol | 412.6 g/mol |

| Log Kow (Octanol-Water Partition Coefficient) | >10 | 9.8 | 8.5 |

| Water Solubility | Very Low | Low | Low |

| Vapor Pressure | Very Low | Low | 3.8 x 10⁻⁶ mm Hg at 25°C |

| Adsorption Behavior | Strong adsorption to soil/sediment | Expected to adsorb to soil/sediment | Expected to be immobile in soil |

Ecotoxicological Assessment Methodologies and Environmental Compatibility Studies

The evaluation of synthetic esters for environmental safety involves a range of standardized tests and risk assessment frameworks designed to predict their potential impact on ecosystems.

To determine the ecotoxicological potential of synthetic esters, a variety of standardized bioassays are employed. nih.govresearchgate.net These tests expose representative aquatic and terrestrial organisms to the substance to measure potential adverse effects. The results of these tests are crucial for classifying the environmental risk of chemicals. nih.gov

Commonly used ecotoxicological tests for substances like synthetic esters include:

Algal Growth Inhibition Test: Measures the effect of the substance on the growth of algae, such as Scenedesmus subspicatus. nih.govresearchgate.net

Daphnia sp. Acute Immobilisation Test: Assesses the acute toxicity to aquatic invertebrates like Daphnia magna. nih.govresearchgate.net

Fish Acute Toxicity Test: Determines the concentration that is lethal to 50% of a fish population over a short period.

Bacterial Toxicity Tests: Uses bacteria like Vibrio fischeri (luminescence inhibition assay) or Pseudomonas putida to assess toxicity. nih.govresearchgate.net

These examinations can be part of a broader risk assessment procedure for chemicals. nih.govresearchgate.net For poorly soluble substances like synthetic esters, aqueous extracts of the oil are prepared for use in these biological assays. nih.gov

Interactive Data Table: Standard Ecotoxicological Assessment Methods for Synthetic Esters

| Test Method | Organism | Endpoint Measured | Purpose |

| Algal Growth Inhibition | Scenedesmus subspicatus | Growth rate inhibition (EC₅₀) | Assesses impact on primary producers nih.govresearchgate.net |

| Invertebrate Acute Toxicity | Daphnia magna | Immobilization (EC₅₀) | Assesses impact on aquatic invertebrates nih.govresearchgate.net |

| Bacterial Luminescence Inhibition | Vibrio fischeri | Inhibition of light emission | Rapid screening for general toxicity nih.govresearchgate.net |

| Bacterial Growth Inhibition | Pseudomonas putida | Inhibition of cell proliferation | Assesses impact on microbial communities nih.gov |

| Ready Biodegradability | Mixed microbial populations | CO₂ evolution or O₂ consumption | Determines the potential for rapid and complete biodegradation |

A cornerstone of modern chemical risk assessment is the comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). taylorandfrancis.comchemsafetypro.com This ratio (PEC/PNEC) provides a risk characterization ratio or risk quotient (RQ) that indicates the potential for environmental harm. taylorandfrancis.comwikipedia.org

Predicted Environmental Concentration (PEC): This is an estimate of the concentration of a substance that is likely to be found in an environmental compartment (water, soil, sediment). taylorandfrancis.com It is calculated based on the substance's usage, release rates, and fate and transport characteristics. epa.gov

Predicted No-Effect Concentration (PNEC): This is the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. chemsafetypro.comwikipedia.org It is derived from ecotoxicological data (like EC₅₀ or NOEC values) by applying an assessment factor to account for uncertainties, such as extrapolating from laboratory tests to real-world ecosystems. chemsafetypro.comwikipedia.org

A PEC/PNEC ratio of less than 1 suggests that the chemical is unlikely to pose a significant environmental risk. taylorandfrancis.comchemsafetypro.com This framework is widely used by regulatory bodies to evaluate the environmental safety of chemicals, including the components of lubricants. taylorandfrancis.comacs.org

Synthetic esters are a major component of Environmentally Acceptable Lubricants (EALs) due to their favorable environmental profile. klueber.comaropha.comresearchgate.net Research has consistently shown that many synthetic esters exhibit key characteristics that make them environmentally compatible.

Biodegradability: Many synthetic esters are readily or inherently biodegradable, meaning they can be broken down by microorganisms in the environment, preventing long-term persistence. nih.gov

Low Toxicity: As a class, ester-based oils generally show minimal toxicity to aquatic organisms. klueber.com Their low water solubility further reduces the exposure and risk to aquatic life.

Non-Bioaccumulation: The potential for a substance to accumulate in the tissues of living organisms is a significant environmental concern. Synthetic esters can be designed to have a low potential for bioaccumulation. klueber.comperstorp.com

These properties have led to the widespread acceptance of synthetic esters in applications where there is a risk of release into sensitive environments, such as in marine and waterway applications. klueber.comaropha.com The ongoing development of ester-based materials focuses on optimizing both their technical performance and their environmental characteristics. nih.govresearchgate.netperstorp.com

Advanced Analytical and Spectroscopic Characterization of 2 Ethylhexyl Z Docos 13 Enoate

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for separating 2-Ethylhexyl (Z)-docos-13-enoate from complex mixtures and for its initial identification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The analysis typically involves the conversion of the fatty acid ester to a more volatile derivative, such as a fatty acid methyl ester (FAME), prior to injection into the gas chromatograph. nih.gov

The GC separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. customs.go.jp A common setup for analyzing fatty acid esters includes a capillary column, such as a DB-WAX or a Restek Rt-2560, and a flame ionization detector (FID) or a mass spectrometer for detection. nih.govcustoms.go.jp The temperature program of the GC oven is optimized to ensure complete separation of the target analyte from other fatty acid esters. customs.go.jp For instance, a typical temperature program might start at 120°C, ramp up to 240°C, and hold for a few minutes. mdpi.com

Once separated by the GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). nih.gov The resulting molecular ion and its fragmentation pattern provide a "fingerprint" that can be used to identify the compound by comparing it to mass spectral libraries. nih.govlibretexts.org The fragmentation of long-chain esters in EI-MS often involves characteristic cleavages around the ester group and along the alkyl chain. libretexts.orgnih.gov

Table 1: Typical GC-MS Operating Conditions for Fatty Acid Ester Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | DB-WAX or Restek Rt-2560 | nih.govcustoms.go.jp |

| Injection Temperature | 200°C (splitless) | nih.govmdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Oven Temperature Program | Initial 120°C (2 min), ramp 5°C/min to 160°C, ramp 2°C/min to 210°C, ramp 1°C/min to 240°C (2 min) | mdpi.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | nih.govcustoms.go.jp |

Liquid chromatography-mass spectrometry (LC-MS) offers an alternative and complementary approach to GC-MS for the analysis of this compound. LC is particularly useful for analyzing less volatile or thermally labile compounds. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common mode used for the separation of fatty acid esters. sielc.com

In a typical RP-HPLC setup, a C18 column is used with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and water. sielc.com For MS detection, a volatile buffer such as formic acid is often added to the mobile phase to facilitate ionization. sielc.com The separated analyte is then introduced into the mass spectrometer, where it can be ionized using techniques like electrospray ionization (ESI). researchgate.net LC-MS/MS can be employed for further structural confirmation by inducing fragmentation of the parent ion. epa.gov

Spectroscopic Methods for Molecular Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H-NMR: The ¹H-NMR spectrum reveals the different types of protons present in the molecule and their chemical environment. For this compound, characteristic signals would be observed for the vinyl protons of the double bond (around 5.3 ppm), the protons of the ethylhexyl ester group (including a triplet for the terminal methyl group around 0.88 ppm and a multiplet for the CH group), and the various methylene (B1212753) groups of the long fatty acid chain. researchgate.netchemicalbook.comchemicalbook.com

¹³C-NMR: The ¹³C-NMR spectrum provides information about the different carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester group (around 174 ppm), the olefinic carbons of the double bond (around 130 ppm), the carbon of the ester-linked CH₂ group, and the numerous methylene carbons of the alkyl chains.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|

| Vinyl Protons (-CH=CH-) | ~5.34 | researchgate.netchemicalbook.com |

| Ester Methylene Protons (-O-CH₂-) | ~4.06 | chemicalbook.com |

| Allylic Protons (-CH₂-CH=) | ~2.01 | chemicalbook.com |

| Methylene Protons adjacent to Carbonyl (-CH₂-COO-) | ~2.28 | chemicalbook.com |

| Alkyl Chain Methylene Protons (-(CH₂)n-) | ~1.25 - 1.63 | chemicalbook.com |

| Terminal Methyl Protons (-CH₃) | ~0.88 | chemicalbook.com |

Infrared (IR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a rapid and non-destructive technique used to identify functional groups within a molecule. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands.

A strong absorption band around 1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester would appear in the region of 1250-1100 cm⁻¹. The presence of the cis C=C double bond would be confirmed by a C=C stretching vibration around 1650 cm⁻¹ and a =C-H bending vibration around 722 cm⁻¹. The long alkyl chains would give rise to strong C-H stretching vibrations in the 2925-2855 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Reference |

|---|---|---|---|

| C=O (Ester) | ~1740 | Stretching | researchgate.net |

| C-O (Ester) | ~1250-1100 | Stretching | researchgate.net |

| C=C (Alkene) | ~1650 | Stretching | researchgate.net |

| =C-H (Alkene, cis) | ~722 | Bending | researchgate.net |

| C-H (Alkyl) | ~2925-2855 | Stretching | researchgate.net |

| C-H (Alkyl) | ~1465 | Bending | researchgate.net |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. As discussed in the GC-MS section, electron ionization (EI) is a common method. The molecular ion peak [M]⁺ for this compound would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 450.8 g/mol . chemspider.com

The fragmentation pattern in EI-MS for a long-chain ester like this would show characteristic losses. For instance, the loss of the alkoxy group (-OR) is a common fragmentation pathway for esters. libretexts.org One would also expect to see a series of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups from the long alkyl chain. libretexts.org The presence of the double bond can also influence the fragmentation pattern, potentially leading to specific cleavages at or near the double bond. researchgate.net High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule and its fragments, further confirming its identity. nih.gov

Interfacial and Thin Film Characterization (e.g., Langmuir Film Studies)

Langmuir film studies are a important technique for investigating the behavior of amphiphilic molecules at an air-water interface. By compressing a monolayer of the substance spread on a water subphase, a surface pressure-area (π-A) isotherm is generated. This isotherm provides valuable information about the molecular packing, phase transitions, and stability of the film.

Although a specific π-A isotherm for this compound is not documented, the behavior of nervonic acid (the parent carboxylic acid) has been investigated. Studies have shown that nervonic acid forms stable Langmuir monolayers. belnauka.by The morphology and tribotechnical properties of these films have been explored, indicating that they form organized molecular layers. belnauka.by

The general behavior of long-chain fatty acids and their esters at the air-water interface has been extensively studied. nih.govnih.gov Fatty acids, possessing a hydrophilic carboxylic acid head group and a hydrophobic alkyl tail, orient themselves at the interface with the head group anchored in the water and the tail extending into the air. biolinscientific.combiolinscientific.com Upon compression, these molecules undergo phase transitions from a gaseous state, where they are far apart, to liquid-expanded, liquid-condensed, and finally to a solid-like state before the monolayer collapses. biolinscientific.com

The esterification of the carboxylic acid head group with an alcohol, in this case, 2-ethylhexanol, is expected to significantly alter the interfacial behavior. The bulkier 2-ethylhexyl group will likely lead to a larger area occupied per molecule in the monolayer compared to the parent nervonic acid. This increased steric hindrance from the branched ester group would likely result in a more expanded film and potentially different phase transition pressures.

Based on analogous systems, the following table outlines the expected key parameters from a Langmuir film study of this compound, in comparison to its parent fatty acid, nervonic acid.

Interactive Data Table: Projected Langmuir Film Characteristics

| Parameter | Nervonic Acid (Expected) | This compound (Projected) | Significance |

| Lift-off Area (Ų/molecule) | ~35-40 | ~45-55 | The area at which surface pressure begins to rise, indicating initial molecular interactions. The larger projected area for the ester reflects the bulkier headgroup. |

| Collapse Pressure (mN/m) | ~30-40 | ~25-35 | The maximum surface pressure the monolayer can withstand before collapsing. The potentially lower value for the ester may indicate reduced monolayer stability due to weaker intermolecular forces between the bulkier headgroups. |

| Compressibility Modulus (Cs-1) (mN/m) | Liquid-condensed: 50-100 | Liquid-expanded: 12.5-50 | Indicates the physical state of the monolayer. A lower value for the ester suggests a more fluid, liquid-expanded phase due to the disruptive packing of the 2-ethylhexyl group. |

The cis-double bond at the 13th position of the docosenoic acid chain introduces a kink, which prevents the molecules from packing as tightly as their saturated counterparts, such as behenic acid. wikipedia.org This inherent kink, combined with the bulky 2-ethylhexyl headgroup, would likely result in a monolayer that remains in a more fluid or liquid-expanded state over a wider range of surface pressures compared to saturated long-chain esters.

Further research involving detailed Langmuir-Blodgett trough experiments, coupled with spectroscopic and microscopic techniques such as Brewster angle microscopy or atomic force microscopy, would be necessary to precisely determine the interfacial properties of this compound and validate these scientifically-grounded projections.

Theoretical and Computational Studies of 2 Ethylhexyl Z Docos 13 Enoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. These calculations can predict molecular geometries, vibrational frequencies, and various electronic descriptors that govern the reactivity and stability of the compound.

Studies using DFT methods at the B3LYP level with a 6-31G* basis set have been performed on a series of fatty acid ethyl esters. researchgate.net These calculations revealed a clear trend: the HOMO-LUMO energy gap tends to decrease slightly with an increase in the length of the carbon chain. researchgate.net A more significant decrease in the energy gap is observed with an increase in the degree of unsaturation (i.e., the number of double bonds) within the fatty acid chain. researchgate.net This suggests that the presence of the cis-double bond in the docos-13-enoate chain of 2-Ethylhexyl (Z)-docos-13-enoate will result in a lower HOMO-LUMO gap compared to its fully saturated analogue, 2-ethylhexyl docosanoate. A smaller gap generally implies higher reactivity.

For a series of ethyl esters, the following HOMO-LUMO energy gaps were computationally determined:

| Fatty Acid Ethyl Ester | Molecular Formula | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Ethyl Myristate | C₁₆H₃₂O₂ | - | - | - |

| Ethyl Palmitate | C₁₈H₃₆O₂ | - | - | - |

| Ethyl Stearate (B1226849) | C₂₀H₄₀O₂ | - | - | - |

| Ethyl Oleate | C₂₀H₃₈O₂ | - | - | - |

| Data derived from computational analysis of dominant fatty acid ethyl esters. researchgate.net |

Based on these trends, it can be inferred that this compound, with its C30 backbone and a double bond, would possess a specific set of reactivity descriptors. The ester group and the double bond would be the most reactive sites, susceptible to electrophilic and nucleophilic attack.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows for the investigation of the conformational landscape, intermolecular interactions, and the collective behavior of molecules in condensed phases, such as liquids and solids. For a large and flexible molecule like this compound, MD simulations are essential for understanding its macroscopic properties based on its microscopic behavior.

MD simulations of fatty acid methyl esters (FAMEs) have shown that in the liquid phase, the molecules exhibit significant ordering. nih.gov The development of accurate force fields, such as a charge-modified Generalized Amber Force Field (GAFF), enables simulations that can reproduce experimental data like density and self-diffusivity with high accuracy. nih.gov These simulations reveal that even in the liquid state, the long alkyl chains tend to align with each other due to van der Waals interactions, leading to local, transiently ordered domains. The branched 2-ethylhexyl group, being bulkier than a simple methyl or ethyl group, would further disrupt any ordered packing, leading to a less dense and more fluid structure compared to its linear ester counterparts.

The packing of wax esters in the solid state is highly dependent on the relative lengths of the fatty acid and fatty alcohol chains. researchgate.net X-ray diffraction studies on jojoba-like linear esters have shown that the position of the ester group affects the crystal polymorphism, with different packing arrangements (denoted as α, β', and β) being observed. mdpi.com

The amphiphilic nature of this compound, with its polar ester head group and long nonpolar hydrocarbon tail, dictates its behavior at interfaces, such as between oil and water. MD simulations are a powerful tool for investigating the structure and dynamics of molecules at such interfaces. aip.orgmdpi.comresearchgate.net

While specific simulations for this ester are lacking, studies on similar long-chain fatty acids and their derivatives show that they tend to form organized structures at interfaces and can self-assemble into larger aggregates like micelles or bilayers in solution. nih.govrsc.orgnih.gov The driving force for this self-assembly is the hydrophobic effect, which minimizes the contact between the nonpolar tails and a polar solvent like water.

The crystallization and melting behavior of long-chain esters like this compound are complex phenomena involving transitions between different ordered solid phases (polymorphism) and the disordered liquid state. MD simulations can provide a molecular-level picture of these phase transitions. researchgate.netresearchgate.net

Experimental and computational studies on wax esters and other long-chain compounds show that their thermal behavior is characterized by one or more solid-solid phase transitions occurring at temperatures below the final melting point. nih.govnih.gov These transitions correspond to changes in the packing of the alkyl chains, for example, from a more ordered orthorhombic or triclinic subcell to a less ordered hexagonal rotator phase before melting. mdpi.com

The crystallization of wax esters from a melt or solution involves nucleation and subsequent crystal growth. researchgate.net MD simulations of waxy crude oil systems have shown that at low temperatures, wax molecules aggregate due to van der Waals forces, forming ordered crystalline structures. researchgate.netresearchgate.net The process involves the extension of the carbon chains into a more linear conformation, followed by nucleation and the growth of the wax crystal. researchgate.net

Emerging Research Directions and Academic Implications for 2 Ethylhexyl Z Docos 13 Enoate

Advancements in Sustainable Production Technologies for Long-Chain Esters

The traditional chemical synthesis of esters often involves high temperatures, inorganic catalysts, and the use of solvents, leading to significant energy consumption and the generation of hazardous byproducts. nih.gov In response, "Green Chemistry" principles have catalyzed a shift towards more sustainable production methods, particularly for high-value specialty esters like 2-Ethylhexyl (Z)-docos-13-enoate. nih.govresearchgate.net

A primary focus of this shift is the use of biocatalysis, specifically employing enzymes like lipases. researchgate.net This enzymatic route offers several advantages over conventional methods, including lower reaction temperatures and the elimination of harsh solvents, which results in a more environmentally friendly product and process. nih.govresearchgate.net The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), has been shown to improve enzyme stability and allow for their reuse, further enhancing the industrial and economic viability of biocatalytic synthesis. researchgate.net

Furthermore, the sourcing of raw materials is a critical aspect of sustainable production. Research is ongoing into the use of renewable feedstocks, such as vegetable oils and other non-edible plant resources, to provide the long-chain fatty acids necessary for ester synthesis. acs.orgtravelandtourworld.com Technologies like Hydroprocessed Esters and Fatty Acids (HEFA), while common in the production of Sustainable Aviation Fuel (SAF), represent an advanced methodology applicable to creating a variety of long-chain esters from bio-based sources. travelandtourworld.com

Table 1: Comparison of Production Technologies for Long-Chain Esters

| Feature | Conventional Chemical Synthesis | Modern Biocatalytic Synthesis |

| Catalyst | Inorganic acids/bases | Enzymes (e.g., Lipases) |

| Temperature | High | Low / Mild |

| Solvents | Often required | Often solvent-free |

| Byproducts | Can be hazardous | Minimal, often water |

| Sustainability | Lower energy efficiency, environmental impact | Higher energy efficiency, aligns with "Green Chemistry" |

| Feedstocks | Primarily petrochemical-based | Primarily renewable (e.g., vegetable oils) |

Interdisciplinary Research at the Nexus of Environmental Chemistry and Bioremediation

The environmental lifecycle of long-chain esters is a significant area of interdisciplinary study. Esters are recognized for their role as biodegradable alternatives to traditional petroleum-based solvents. tidjma.tn Their ability to be broken down by naturally occurring microorganisms is a key advantage, reducing long-term environmental persistence. tidjma.tntidjma.tn

Research into the anaerobic biodegradation of various alkyl esters in marine sediments has revealed that molecular structure is a critical determinant of the rate and completeness of degradation. nih.gov Several key factors have been identified:

Chain Length: Esters with a total carbon number between 12 and 18 tend to show favorable biodegradation rates. nih.gov

Branching: The presence of branching in the alcohol or acid moiety, such as the 2-ethylhexyl group in this compound, can sometimes slow down degradation compared to linear chains. nih.gov

Unsaturation: The presence of a double bond in the fatty acid chain, as seen in the (Z)-docos-13-enoate portion of the molecule, has been shown to increase the biodegradability of an ester. nih.gov

This microbial degradation is facilitated by enzymes such as hydrolases, lipases, and esterases that break the ester bond. nih.gov However, the specificity of these enzymes can present challenges, as some native hydrolases exhibit low catalytic activity towards esters with longer or more complex alkyl chains. nih.gov This makes the study of microbial consortia and their enzymatic capabilities crucial for understanding and predicting the environmental fate of compounds like this compound and for their potential application in bioremediation strategies. tidjma.tn

Development of Bio-Inspired Ester Analogues for Specialized Applications

The intricate and highly functional molecules found in nature serve as a powerful inspiration for the design of novel synthetic compounds. The concept of "bioisosteres" involves creating structurally distinct molecules that are recognized similarly by biological systems or that mimic certain properties of a natural compound. u-tokyo.ac.jp Ester isosteres, for example, have been developed in medicinal chemistry to modulate a drug's metabolic stability, as esters can be readily cleaved by enzymes in the body. u-tokyo.ac.jp

This bio-inspired approach extends to materials science. Natural products can be considered "biologically prevalidated," as their core structures have evolved to interact with proteins and enzymes, giving them advantageous properties. researchgate.net Researchers are harnessing this by using bio-based monomeric building blocks, which are not easily accessible from petrochemicals, to create novel polymers with unique properties. mdpi.com For example, long acyl chains derived from renewable resources like vegetable oils are being incorporated into cellulose (B213188) to create long-chain mixed cellulose esters, which are practical and sustainable polymers. acs.org The goal is to design materials that replicate the function of natural systems, such as the catalytic transformation of small molecules by mimicking the active sites of enzymes. chimia.ch The development of analogues of this compound could follow this path, modifying the chain length, branching, and unsaturation to create lubricants, plasticizers, or cosmetic ingredients with precisely tailored physical and biodegradable properties.

Future Prospects in Computational Design and Predictive Modeling for Ester Systems

The increasing power of computational chemistry and machine learning is revolutionizing the design and analysis of chemical compounds. researchgate.net These tools allow researchers to move beyond trial-and-error synthesis and towards a more predictive science. acs.org

For ester systems, computational models are being used in several forward-looking applications:

Reaction Prediction: Machine learning models can analyze vast datasets of chemical reactions to predict the outcomes of new transformations, accelerating the discovery of efficient synthetic routes. rsc.org This can be applied to optimize the sustainable production of specific esters.

Property Prediction: By analyzing a molecule's structure, AI and machine learning algorithms can predict its physical, chemical, and biological properties. This includes predicting potential side effects for drug molecules based on their functional groups or forecasting the reactivity of a metal complex for catalysis. acs.orgmdpi.com For an industrial chemical like this compound, this could be used to predict its performance as a lubricant, its environmental persistence, or its compatibility with other materials.

Rational Design: Computational tools enable the in silico design of new molecules with desired characteristics. For instance, synthetic biology integrates computational pathway prediction to engineer microbial strains for the enhanced production of specific lipids or wax esters. frontiersin.org This allows for the rational design of novel ester analogues with optimized properties for specialized applications before they are ever synthesized in a lab.

Table 2: Applications of Computational Modeling in Ester Research

| Application Area | Specific Task | Potential Impact for Ester Systems |

| Sustainable Synthesis | AI-driven pathway prediction; Reaction yield prediction | Faster development of efficient, green synthetic routes for esters like this compound. rsc.orgfrontiersin.org |

| Environmental Science | Modeling biodegradation pathways; Predicting environmental fate | Improved understanding of how esters interact with ecosystems and designing more biodegradable products. researchgate.net |

| Materials Science | Designing bio-inspired analogues; Predicting material properties (e.g., viscosity, thermal stability) | Creation of novel esters with tailored functionalities for use as advanced lubricants, polymers, or additives. mdpi.com |

| Drug Discovery | Predicting metabolic stability; Designing bioisosteres | Guiding the synthesis of ester-containing molecules with improved therapeutic profiles. u-tokyo.ac.jpmdpi.com |

Q & A

Q. What are the optimal synthetic routes for 2-ethylhexyl (Z)-docos-13-enoate, and how can purity be validated?

- Methodological Answer : The esterification of (Z)-docos-13-enoic acid with 2-ethylhexanol via acid-catalyzed condensation is a common approach. Reaction conditions (e.g., temperature, catalyst loading) should be optimized using factorial design to assess interactions between variables . Post-synthesis, purity validation requires:

- Gas Chromatography-Mass Spectrometry (GC-MS) : To confirm molecular weight and identify byproducts.

- Nuclear Magnetic Resonance (NMR) : - and -NMR for structural elucidation (e.g., confirming the Z-configuration at the double bond) .

- Elemental Analysis : To verify stoichiometric ratios of C, H, and O.

A typical purity threshold of ≥95% is recommended for reproducible experimental outcomes .

Q. How can researchers characterize the stereochemical stability of the Z-configured double bond under varying experimental conditions?

- Methodological Answer : Stability studies should employ:

- UV/Vis Spectroscopy : Monitor isomerization (Z → E) under light exposure.

- Thermogravimetric Analysis (TGA) : Assess thermal stability at elevated temperatures (e.g., 25–200°C).

- Kinetic Studies : Track degradation rates in acidic/basic environments using HPLC .